5-(4-Fluorophenyl)-1H-pyrazole-3-carbaldehyde

Description

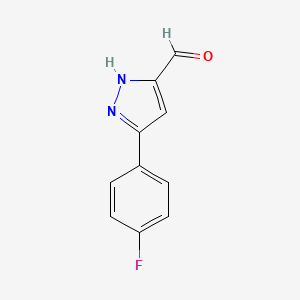

5-(4-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is a pyrazole-based heterocyclic compound featuring a 4-fluorophenyl substituent at position 5 and a formyl (-CHO) group at position 3 of the pyrazole ring. The fluorophenyl group enhances electronic effects (e.g., electron-withdrawing character) and influences molecular interactions, making this compound a valuable intermediate for synthesizing bioactive derivatives .

Properties

IUPAC Name |

3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-7(2-4-8)10-5-9(6-14)12-13-10/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEFGIFVAQALIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-Fluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then undergoes cyclization with ethyl acetoacetate to form the pyrazole ring. The final step involves the oxidation of the resulting pyrazoline to yield this compound .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acid derivatives under specific conditions:

-

Potassium permanganate (KMnO₄) in aqueous pyridine converts the aldehyde to 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid . Subsequent esterification with ethanol in acidic media yields the ethyl ester .

-

Acidic potassium dichromate (K₂Cr₂O₇/H₂SO₄) oxidizes the aldehyde to the carboxylic acid, which can be further derivatized to acyl chlorides or amides .

Table 1: Oxidation Reactions

Condensation Reactions

The aldehyde participates in nucleophilic additions and condensations:

-

Hydrazine derivatives form hydrazones (e.g., semicarbazones, thiosemicarbazones), which exhibit antimicrobial activity .

-

Active methylene compounds (e.g., malononitrile, ethyl acetoacetate) undergo Knoevenagel condensation to yield α,β-unsaturated derivatives .

-

2-Aminothiophenol reacts to form benzothiazepine derivatives via cyclocondensation .

Table 2: Condensation Reactions

| Substrate | Product | Conditions |

|---|---|---|

| Semicarbazide | Pyrazole-3-semicarbazone | Reflux in ethanol |

| Malononitrile | 3-(Pyrazolyl)propenenitrile | Basic catalysis (NaOH) |

| 2-Aminothiophenol | Pyrazolyl-benzothiazepine | Reflux in DMF |

Cyclization and Heterocycle Formation

The aldehyde facilitates cyclocondensation to form fused heterocycles:

-

DMSO-CuCl₂/I₂-mediated oxidative cyclization with 2-hydroxyacetophenones yields fluorinated chromones .

-

Reaction with ethyl 3-aminocrotonate in the presence of arylboronic acids produces dihydropyridine derivatives .

Table 3: Cyclization Reactions

| Reagent/Partner | Product | Key Feature |

|---|---|---|

| 2-Hydroxyacetophenone/DMSO-CuCl₂ | 6-Fluorochromone | Antibacterial activity |

| Ethyl 3-aminocrotonate | Dihydropyridine dicarboxylate | High yield (92%) |

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in Friedel-Crafts reactions:

-

Electron-rich arenes (e.g., resorcinol) undergo hydroxyalkylation to form bis-heterocyclic adducts under acidic conditions .

Reduction Reactions

The aldehyde group can be selectively reduced:

-

Sodium borohydride (NaBH₄) reduces the aldehyde to the corresponding alcohol, 5-(4-fluorophenyl)-1H-pyrazole-3-methanol , without affecting the pyrazole ring .

Schiff Base Formation

Reaction with primary amines generates Schiff bases, which are precursors for metal complexes:

Scientific Research Applications

5-(4-Fluorophenyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Biological Research: It is used in molecular docking studies to investigate its binding affinity to various biological targets, such as human estrogen alpha receptor.

Industrial Applications: It is used as an intermediate in the synthesis of other fluorinated pyrazole derivatives, which have applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor, potentially inhibiting its activity. This interaction is facilitated by the fluorine atom, which enhances the binding affinity of the compound to the receptor .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Pyrazole Derivatives

Key Observations :

- Halogen Effects : Fluorine substituents improve solubility in polar solvents compared to bulkier halogens like chlorine or bromine .

- Functional Groups : The formyl (-CHO) group in the target compound offers a reactive site for further derivatization, unlike -CF₃ or -CH₃ groups, which are sterically restrictive .

- Crystal Packing: Fluorophenyl-substituted pyrazoles often exhibit isostructural arrangements with minor packing adjustments for halogen size differences .

Key Observations :

- Fluorophenyl Advantage : Fluorine’s electronegativity improves binding to biological targets (e.g., enzymes) via dipole interactions .

- Aldehyde vs. Carboxamide : The -CHO group in the target compound offers reactivity for Schiff base formation, whereas carboxamide derivatives (e.g., compound 4h in ) exhibit stronger hydrogen-bonding interactions .

Key Observations :

- Synthetic Accessibility: Fluorophenyl-substituted pyrazoles are typically synthesized via condensation reactions using 4-fluoroacetophenone or similar precursors .

- Stability : Fluorine’s small atomic radius minimizes steric destabilization, enhancing thermal stability compared to chlorinated analogs .

Biological Activity

5-(4-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including pharmacology and industrial chemistry.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a fluorophenyl group at the 5-position and an aldehyde functional group at the 3-position. Its molecular formula is CHFNO, and it exhibits properties that make it a candidate for various biological applications.

This compound interacts primarily with the Mitogen-Activated Protein Kinase 14 (MAPK14) pathway. This interaction suggests that it may modulate cellular processes such as:

- Cell Growth: Influencing proliferation and differentiation.

- Stress Response: Potentially affecting how cells respond to stress stimuli.

- Apoptosis: Modulating cell survival pathways.

These interactions indicate its potential utility in treating conditions related to dysregulated cell growth, such as cancer.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. A study highlighted its effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor progression .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory activity. In vitro studies demonstrated that it could inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting a mechanism similar to established anti-inflammatory drugs .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several bacterial and fungal strains. It exhibited significant inhibition against Bacillus subtilis and Aspergillus niger, indicating its potential as an antimicrobial agent .

Other Biological Activities

In addition to the aforementioned properties, pyrazole derivatives have been associated with various other activities, including:

- Antioxidant Activity: Protecting cells from oxidative stress.

- Analgesic Effects: Reducing pain through modulation of pain pathways.

- Antitubercular Activity: Showing effectiveness against Mycobacterium tuberculosis strains .

Study on Anticancer Activity

A study conducted on the efficacy of this compound against melanoma cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the inhibition of MAPK signaling pathways, which are crucial for cancer cell proliferation .

Anti-inflammatory Research

In a comparative study with standard anti-inflammatory agents, this compound demonstrated comparable efficacy in reducing edema in animal models. It showed up to 85% inhibition of TNF-α at specific concentrations, indicating its potential as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the established synthetic routes for 5-(4-Fluorophenyl)-1H-pyrazole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via the Vilsmeier–Haack reaction, where a pyrazole derivative is formylated using DMF and POCl₃. Key parameters include maintaining anhydrous conditions, controlling temperature (0–5°C during reagent addition, then reflux at 80–90°C), and stoichiometric ratios (e.g., 1:1.2 pyrazole:POCl₃). Post-reaction neutralization with sodium acetate and purification via recrystallization (ethanol/water) are critical for yield optimization (≥65%) .

Q. How is this compound characterized spectroscopically and structurally?

- Methodological Answer :

- NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm (¹H), with pyrazole C3 carbon at δ 145–150 ppm (¹³C). Aromatic fluorophenyl signals appear as doublets (J = 8–9 Hz) .

- X-ray Crystallography : Single-crystal analysis confirms planarity of the pyrazole ring (torsion angles <5°) and intermolecular interactions (C–H⋯O, π–π stacking). SHELXL is recommended for refinement, with R-factors <0.05 achievable via iterative cycles .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, space groups) be resolved during structure determination?

- Methodological Answer : Contradictions often arise from twinning, disorder, or poor data resolution. Strategies include:

- Using SHELXD for phase problem solutions and SHELXE for density modification .

- Validating structures with PLATON (ADDSYM algorithm) to detect missed symmetry .

- Comparing thermal parameters (B-factors >5 Ų may indicate disorder) and hydrogen-bonding networks with analogous compounds (e.g., 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) .

Q. What computational and experimental approaches are used to analyze substituent effects on biological activity in pyrazole-carbaldehyde derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets (e.g., carbonic anhydrase IX). Docking scores correlate with in vitro IC₅₀ values .

- SAR Studies : Fluorophenyl substituents enhance membrane permeability (logP ~2.8) and receptor affinity (ΔG = -9.2 kcal/mol) compared to chlorophenyl analogs. In vitro assays (MTT, enzyme inhibition) validate predictions .

Q. How can synthetic challenges, such as aldehyde group instability, be mitigated during derivatization?

- Methodological Answer :

- Protection Strategies : Use acetal protection (e.g., ethylene glycol) under acidic conditions (HCl, 60°C) to prevent oxidation .

- Low-Temperature Handling : Conduct reactions at -20°C in anhydrous DMF to minimize aldehyde degradation .

- Purification : Employ flash chromatography (hexane:ethyl acetate, 7:3) to isolate sensitive intermediates .

Q. What experimental designs are recommended for evaluating the pharmacological potential of this compound derivatives?

- Methodological Answer :

- In Vitro Screening :

- Enzyme Assays : Measure IC₅₀ against carbonic anhydrase isoforms (CA I, II, IX) using stopped-flow CO₂ hydration .

- Antimicrobial Testing : Use microdilution (MIC ≤25 µg/mL against S. aureus) .

- In Vivo Models : Administer derivatives (10–50 mg/kg, oral) in murine xenografts to assess tumor growth inhibition (p<0.05 vs control) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.